molecular formula C14H19N3O3S B7039612 Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate

Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate

Cat. No.: B7039612
M. Wt: 309.39 g/mol
InChI Key: JULPCCUVDJEISG-UHFFFAOYSA-N
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Description

Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate is a complex organic compound that features a pyrazine ring, a thiomorpholine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine derivative, followed by the introduction of the thiomorpholine ring and the ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The thiomorpholine ring can enhance the compound’s binding affinity and specificity. The ester group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(3-pyrazin-2-ylpropanoyl)piperidine-3-carboxylate: This compound has a piperidine ring instead of a thiomorpholine ring, which may affect its biological activity and chemical properties.

    Ethyl 4-(3-pyrazin-2-ylpropanoyl)morpholine-3-carboxylate: This compound has a morpholine ring instead of a thiomorpholine ring, which may influence its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3-pyrazin-2-ylpropanoyl)thiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-2-20-14(19)12-10-21-8-7-17(12)13(18)4-3-11-9-15-5-6-16-11/h5-6,9,12H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULPCCUVDJEISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1C(=O)CCC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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